molecular formula C9H10N4OS2 B1417554 2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 950262-25-6

2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B1417554
CAS RN: 950262-25-6
M. Wt: 254.3 g/mol
InChI Key: YYTSJINIJHEYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one (TMT) is an organic compound that has been studied extensively in the scientific community for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that is composed of five different atoms, three carbon atoms, one nitrogen atom and one sulfur atom, and is structurally related to thiazolidinediones. TMT has a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used as a starting material for the synthesis of a variety of novel compounds, as well as for the synthesis of important pharmaceuticals.

Scientific Research Applications

Synthesis Pathways and Biological Activity

The research into the chemical compound 2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one and its analogs has revealed various synthesis pathways and potential biological activities. Although the specific compound is not directly mentioned in the literature, related compounds and their synthesis methods provide insights into the broader category of pyrimidine derivatives and their applications in scientific research.

  • Heterocyclic Compound Synthesis : The synthesis of pyrimidine derivatives, including thiazolo and pyrimidinone analogs, involves starting from barbituric acids and employing conditions that lead to the formation of fused heterocycles with enhanced biological activities (R. Nandha kumar et al., 2001). This method indicates the versatility of pyrimidine as a core structure for generating compounds with potential therapeutic importance.

  • Variability in Chemistry and Properties : The review of compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole) underscores the significant variability in their chemistry and properties. This suggests a wide range of applications from spectroscopic properties, structures, magnetic properties to biological and electrochemical activity (M. Boča et al., 2011).

  • Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold : Exploring the synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold reveals its role as a building block in drug development. Such scaffolds have displayed a broad range of medicinal properties, indicating the potential for this compound to serve similar functions (S. Cherukupalli et al., 2017).

  • Applications in Optoelectronics : The incorporation of pyrimidine rings into π-extended conjugated systems has been highlighted for the creation of novel optoelectronic materials. This indicates a potential application area for compounds like this compound in the development of luminescent materials and organic light-emitting diodes (G. Lipunova et al., 2018).

Mechanism of Action

Mode of Action

2-Thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one interacts with its target, topoisomerase I, by inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to changes in DNA replication and transcription processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of cell cycle arrest and apoptosis . These effects are particularly pronounced in cancer cells due to their high rates of DNA replication and transcription.

Biochemical Analysis

Biochemical Properties

2-Thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit topoisomerase I, an enzyme that is essential for DNA replication and transcription . By inhibiting topoisomerase I, this compound can interfere with the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting topoisomerase I and disrupting DNA replication . Furthermore, this compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. These effects are particularly significant in cancer cells, where the compound can inhibit cell proliferation and induce cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with topoisomerase I and other biomolecules. By binding to topoisomerase I, this compound inhibits the enzyme’s activity, preventing the relaxation of supercoiled DNA and thereby interfering with DNA replication and transcription . Additionally, this compound can modulate the activity of other proteins involved in cell signaling pathways, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of topoisomerase I and prolonged effects on cell cycle arrest and apoptosis . The compound’s degradation over time can lead to a decrease in its efficacy, highlighting the importance of optimizing its stability for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit topoisomerase I and induce cell cycle arrest and apoptosis in cancer cells . At higher doses, this compound can exhibit toxic or adverse effects, including damage to healthy cells and tissues . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. The compound’s interaction with topoisomerase I is a key aspect of its metabolic pathway, as it inhibits the enzyme’s activity and disrupts DNA replication and transcription . Additionally, this compound can affect metabolic flux and metabolite levels, further highlighting its potential as a therapeutic agent .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and efficacy. This compound is transported into cells via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound within cells can affect its interaction with topoisomerase I and other biomolecules, thereby influencing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . The localization of this compound within the nucleus allows it to interact with topoisomerase I and other nuclear proteins, thereby exerting its effects on DNA replication and transcription .

properties

IUPAC Name

2-thiomorpholin-4-yl-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS2/c14-8-6-7(10-5-11-8)12-9(16-6)13-1-3-15-4-2-13/h5H,1-4H2,(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTSJINIJHEYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=C(S2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one
Reactant of Route 2
Reactant of Route 2
2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one
Reactant of Route 3
2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one
Reactant of Route 4
2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one
Reactant of Route 5
2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one
Reactant of Route 6
Reactant of Route 6
2-thiomorpholinothiazolo[4,5-d]pyrimidin-7(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.